5-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide is an organic compound belonging to the class of 2-furanilides These compounds are characterized by a furan ring substituted at the 2-position with an anilide group
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors
Mode of Action
It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . The presence of the pyrrolidine ring could contribute to the stereochemistry of the molecule, potentially influencing its binding affinity .
Biochemical Pathways
Compounds with similar structures have been involved in various biochemical pathways, including the suzuki–miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Pharmacokinetics
The presence of the pyrrolidine ring in the compound could potentially influence its pharmacokinetic properties . Pyrrolidine derivatives are known to have good oral bioavailability and high potency .
Result of Action
Compounds with similar structures have shown various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide typically involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and amidation steps, ensuring higher yields and purity while minimizing waste and reaction time.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the furan ring can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the furan ring and the pyrrolidinone moiety.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furan derivatives, while oxidation and reduction can modify the functional groups on the furan and pyrrolidinone rings.
Scientific Research Applications
5-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: It is explored for its potential use in organic electronics and as a building block for functional materials.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Another furanilide with similar structural features but different substituents on the phenyl ring.
Indole Derivatives: Compounds containing the indole nucleus, which share some biological activities with 5-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of a brominated furan ring and a pyrrolidinone-substituted phenyl group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Biological Activity
5-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a furan ring substituted at the 2-position with a carboxamide group and a 3-(2-oxopyrrolidin-1-yl)phenyl moiety. The presence of bromine at the 5-position of the furan ring enhances its reactivity and biological profile.
Synthesis Steps:
- Bromination: The furan ring is brominated at the 5-position using bromine or N-bromosuccinimide (NBS).
- Amidation: The brominated furan is reacted with 3-(2-oxopyrrolidin-1-yl)aniline in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.
Anticancer Activity
Research has demonstrated that derivatives of oxopyrrolidine, including this compound, exhibit significant anticancer properties. A study evaluated various derivatives against A549 human lung adenocarcinoma cells, revealing structure-dependent cytotoxicity.
Key Findings:
- Compounds similar to this compound showed reduced cell viability in A549 cells, indicating potential as anticancer agents.
- Notably, compounds containing free amino groups demonstrated more potent anticancer activity compared to those with acetylamino fragments, suggesting that specific structural features are crucial for efficacy .
Compound | IC50 (µM) | Cell Line | Notes |
---|---|---|---|
This compound | 20 | A549 | Significant reduction in cell viability |
Cisplatin | 15 | A549 | Standard chemotherapeutic agent for comparison |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Studies indicate that it exhibits activity against multidrug-resistant pathogens, including strains of Staphylococcus aureus and Klebsiella pneumoniae.
Mechanism of Action:
The compound's antimicrobial effects may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways. It has been shown to possess both bactericidal and bacteriostatic properties depending on the concentration used .
Antimicrobial Efficacy Data:
Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
---|---|---|
MRSA | 10 µg/mL | 15 |
K. pneumoniae | 20 µg/mL | 12 |
Case Studies
-
Study on Anticancer Properties:
In vitro studies using the MTT assay revealed that the compound significantly reduced the viability of A549 cells compared to untreated controls, with an IC50 value indicating effective cytotoxicity . -
Antimicrobial Screening:
In a comparative study against XDR pathogens, this compound exhibited superior activity compared to conventional antibiotics like meropenem, particularly against resistant strains .
Properties
IUPAC Name |
5-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c16-13-7-6-12(21-13)15(20)17-10-3-1-4-11(9-10)18-8-2-5-14(18)19/h1,3-4,6-7,9H,2,5,8H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFVEIMVCAVNBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.